Dihydroperaksine

Übersicht

Beschreibung

Dihydroperaksine is a C-19 methyl substituted sarpagine alkaloid. It's notable for its complex molecular structure and the intricate process required for its synthesis. Research into this compound primarily focuses on its synthesis and the underlying chemical processes involved (Edwankar, Cook, Deschamps & Edwankar, 2014).

Synthesis Analysis

The synthesis of this compound involves several critical steps, including a haloboration reaction and controlled oxidation-epimerization. These processes are essential for functionalizing the C(20)-C(21) double bond in the ajmaline-related indole alkaloids. The synthesis showcases a regioselective approach that's important for the construction of its complex molecular architecture (Edwankar et al., 2011).

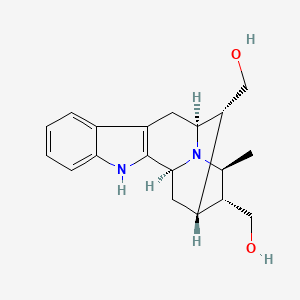

Molecular Structure Analysis

This compound has a pentacylic core structure, which is derived from a tetracyclic ketone precursor. This core is crucial for the formation of the alkaloid's unique pharmacological properties. The molecule's structure is characterized by the presence of a C-19 methyl group and a distinctive indole framework (Edwankar et al., 2014).

Chemical Reactions and Properties

The chemical reactions involved in synthesizing this compound include haloboration, hydroboration, and controlled oxidation. These reactions are vital for achieving the desired regioselectivity and functionalization of the molecule. The compound's chemical properties are influenced significantly by these reactions, especially in terms of its reactivity and stability (Edwankar et al., 2011).

Wissenschaftliche Forschungsanwendungen

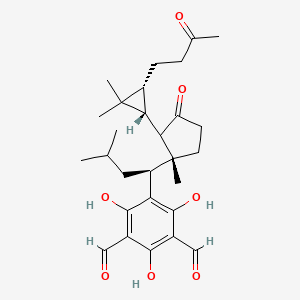

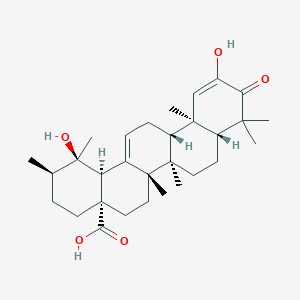

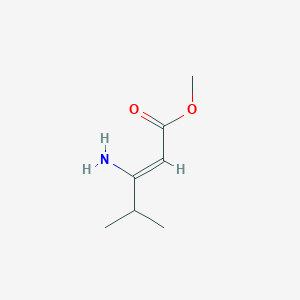

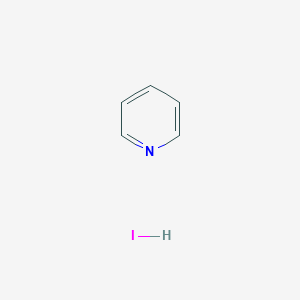

Ich habe eine Suche durchgeführt, aber es scheint, dass es nur begrenzte Informationen speziell zu „Dihydroperaksine“ und seinen wissenschaftlichen Forschungsanwendungen gibt. Die Suchergebnisse befassen sich hauptsächlich mit 1,4-Dihydropyridinderivaten und ihren pharmakologischen Wirkungen, wie z. B. blutdrucksenkenden und krebshemmenden Mitteln {svg_1} {svg_2} {svg_3}, sowie allgemeine Strategien für die Synthese von Indolalkaloiden {svg_4} {svg_5}.

Wirkmechanismus

Target of Action

Dihydroperaksine, like other dihydropyridines, primarily targets the L-type calcium channels located in the muscle cells of the heart and arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .

Mode of Action

This compound works by binding to and blocking these voltage-gated L-type calcium channels . Usually, these channels open in response to an electrical signal, or action potential, hence the name “voltage-gated” L-type calcium channels . By blocking these channels, this compound is able to decrease blood vessel contraction .

Biochemical Pathways

The blocking of L-type calcium channels leads to a sustained vasodilation . In turn, vasodilation reduces vascular resistance of arterial blood vessels . This action is part of the larger biochemical pathway involving the regulation of blood pressure and heart function.

Result of Action

The primary result of this compound’s action is a drop in blood pressure due to the reduced vascular resistance of arterial blood vessels . This can decrease the oxygen requirements of the heart , making it potentially useful in the treatment of conditions like hypertension .

Safety and Hazards

Eigenschaften

IUPAC Name |

[(1S,12S,13R,14S,15R,16S)-13-(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-15-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-10-14(8-22)12-6-18-19-13(7-17(21(10)18)15(12)9-23)11-4-2-3-5-16(11)20-19/h2-5,10,12,14-15,17-18,20,22-23H,6-9H2,1H3/t10-,12-,14-,15+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLXNPSLWYWTKM-KYGVLOPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2CC3N1C(C2CO)CC4=C3NC5=CC=CC=C45)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@H]([C@@H]2CO)CC4=C3NC5=CC=CC=C45)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural difference between Dihydroperaksine and its derivative this compound-17-al?

A1: this compound-17-al is an aldehyde derivative of this compound. The key difference lies in the presence of an aldehyde group (-CHO) at the C-17 position in this compound-17-al, while this compound has a methylene group (-CH2-) at the same position. [, ]

Q2: How does the stereochemistry of the C-19 methyl group influence the synthesis of this compound and related alkaloids?

A2: The stereochemistry at the C-19 methyl group plays a crucial role in the synthesis of this compound and other C-19 methyl-substituted sarpagine/macroline/ajmaline alkaloids. Researchers have developed a method utilizing asymmetric Pictet-Spengler reactions that achieve complete stereocontrol of the C-19 methyl function, allowing for the synthesis of either α- or β- configurations. This is essential as it enables the targeted synthesis of specific alkaloids within this family. [, ]

Q3: What innovative synthetic strategies have been employed in the total synthesis of this compound and its derivatives?

A3: Several key strategies have proven crucial in the total synthesis of this compound and related alkaloids. These include:

- Haloboration reactions: Used to construct the pentacyclic core of these alkaloids. [, ]

- Regioselective hydroboration and controlled oxidation: These techniques enable the installation of sensitive, enolizable aldehydes at the C-20 position. []

- Palladium-catalyzed α-vinylation: This reaction, successfully applied to chiral C-19 alkyl-substituted substrates, facilitates the construction of the alkaloid framework. []

Q4: What is the significance of hairy root cultures in the study of this compound?

A4: Hairy root cultures of Rauvolfia serpentina have been identified as a source of this compound and its derivatives. [] These cultures offer a valuable platform for studying the biosynthesis of these alkaloids and exploring potential biocatalytic routes for their production. Preliminary enzymatic studies using these cultures provide insights into the biosynthetic relationships between this compound and other related alkaloids. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-benzofuran-2-yl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)